

Toxicological Profile of Flumioxazin in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Flumioxazin**

Cat. No.: **B1672886**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumioxazin is a broad-spectrum N-phenylphthalimide herbicide that acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathways.^[1] This technical guide provides a comprehensive overview of the toxicological profile of **flumioxazin** in mammalian species, synthesizing data from a wide range of acute, subchronic, chronic, reproductive, developmental, and genotoxicity studies. The information is intended to serve as a resource for researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables for ease of comparison, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological properties of **flumioxazin**.

Acute Toxicity

Flumioxazin exhibits low acute toxicity in mammalian species via oral, dermal, and inhalation routes of exposure.^[2]

Table 1: Acute Toxicity of **Flumioxazin** in Mammals

Study Type	Species	Route	LD50/LC50	Toxicity Category	Reference(s)
Acute Oral	Rat	Oral	>5000 mg/kg bw	IV	[2][3]
Acute Dermal	Rat	Dermal	>2000 mg/kg bw	III	[2]
Acute Inhalation	Rat	Inhalation	>3.93 mg/L	IV	

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)

An acute oral toxicity study is typically conducted in female rats. The animals are fasted prior to the administration of a single dose of **flumioxazin** via oral gavage. A stepwise procedure is used, starting with a dose of 2000 mg/kg body weight. If no mortality is observed, a higher dose of 5000 mg/kg is administered to another group of animals. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. A full necropsy is performed on all animals at the end of the observation period.

Subchronic Toxicity

Subchronic toxicity studies in various mammalian species have identified the liver and the hematopoietic system as the primary target organs of **flumioxazin** toxicity.

Table 2: Subchronic Toxicity of **Flumioxazin** in Mammals

Species	Duration	Route	NOAEL	LOAEL	Key Findings	Reference(s)
Rat	90-day	Dietary	37 mg/kg bw/day	110 mg/kg bw/day	Hematological changes	
Dog	90-day	Oral (Capsule)	10 mg/kg bw/day	100 mg/kg bw/day	Increased liver weight, changes in blood chemistry	
Mouse	13-week	Dietary	164 mg/kg bw/day (males), 202 mg/kg bw/day (females)	459 mg/kg bw/day (males), 595 mg/kg bw/day (females)	Liver toxicity	

Experimental Protocol: 90-Day Subchronic Oral Toxicity Study in Dogs (Adapted from OECD Guideline 409)

Beagle dogs are typically used for this study, with an equal number of males and females per dose group. **Flumioxazin** is administered daily in capsules for 90 days. At least three dose levels and a concurrent control group are used. Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly. Hematology, clinical chemistry, and urinalysis are performed at baseline and at specified intervals during the study. At the end of the 90-day period, all animals are subjected to a full necropsy, and organ weights are recorded. Histopathological examination of a comprehensive set of tissues is performed.

Chronic Toxicity and Carcinogenicity

Long-term studies in rodents have shown no evidence of carcinogenicity for **flumioxazin**. The primary chronic toxic effects observed are consistent with those seen in subchronic studies, namely effects on the blood and liver.

Table 3: Chronic Toxicity and Carcinogenicity of **Flumioxazin** in Mammals

Species	Duration	Route	NOAEL	LOAEL	Key Findings	Carcinogenicity	Reference(s)
Rat	2-year	Dietary	1.8 mg/kg bw/day	18 mg/kg bw/day	Anemia, kidney and blood abnormalities	Not Carcinogenic	
Mouse	18-month	Dietary	31.1 mg/kg/day y (males), 36.6 mg/kg/day y (females)	-	No evidence of toxicity at high doses	Not Carcinogenic	
Dog	1-year	Oral (Capsule)	10 mg/kg/day y	100 mg/kg/day y	Changes in blood chemistry, increase d liver weights	Not Assesse d	

Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study (Adapted from OECD Guidelines 451 and 452)

These studies are typically conducted in rats and mice. The test substance is administered in the diet for a major portion of the animal's lifespan (e.g., 24 months for rats, 18 months for mice). At least three dose levels and a concurrent control group are used, with a sufficient number of animals per sex in each group to allow for meaningful statistical analysis of tumor incidence. Animals are observed daily for clinical signs of toxicity. Body weight and food

consumption are measured weekly for the first 13 weeks and monthly thereafter. Hematology and clinical chemistry are evaluated at multiple time points. A complete histopathological examination of all organs and tissues is performed on all animals.

Reproductive and Developmental Toxicity

Flumioxazin has shown developmental toxicity in rats, but not in rabbits. The primary developmental effect observed in rats is an increased incidence of ventricular septal defects.

Table 4: Reproductive and Developmental Toxicity of **Flumioxazin** in Mammals

Study Type	Species	Route	NOAE L (Mater nal)	LOAEL (Mater nal)	NOAE L (Devel opmen tal/Off spring)	LOAEL (Devel opmen tal/Off spring)	Key Findings	Reference(s)
Two-generation Reproduction	Rat	Dietary	12.7 mg/kg bw/day	-	6.3 mg/kg bw/day	12.7 mg/kg bw/day	Decreased pup body weights, decreased number of live born, testicular atrophy in F1 males.	
Developmental	Rat	Oral (Gavage)	30 mg/kg bw/day	>30 mg/kg bw/day	3 mg/kg bw/day	10 mg/kg bw/day	Fetal cardiovascular anomalies (ventricular septal defects)	
Developmental	Rabbit	Oral (Gavage)	1000 mg/kg bw/day	3000 mg/kg bw/day	3000 mg/kg bw/day	>3000 mg/kg bw/day	No developmental toxicity	

observe

d.

Experimental Protocol: Two-Generation Reproduction Toxicity Study (Adapted from OECD Guideline 416)

This study is typically conducted in rats. The test substance is administered to both male and female parental (P) animals, starting before mating and continuing through the weaning of the F1 generation. Selected F1 offspring are then administered the test substance and mated to produce the F2 generation. At least three dose levels and a control group are used. Endpoints evaluated include parental reproductive performance (e.g., mating, fertility, gestation length) and offspring viability, growth, and development. A full histopathological examination of the reproductive organs is conducted on the P and F1 generations.

Experimental Protocol: Prenatal Developmental Toxicity Study (Adapted from OECD Guideline 414)

This study is conducted in pregnant female animals, typically rats and rabbits. The test substance is administered daily during the period of organogenesis. At least three dose levels and a control group are used. Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded. Shortly before the expected day of delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Genotoxicity

Flumioxazin has been tested in a battery of in vitro and in vivo genotoxicity assays and is considered unlikely to be genotoxic in vivo. While some clastogenic activity was observed in an in vitro chromosomal aberration assay, this was not replicated in in vivo studies.

Table 5: Genotoxicity of **Flumioxazin**

Assay Type	Test System	Metabolic Activation	Result	Reference(s)
Bacterial Reverse Mutation (Ames)	<i>S. typhimurium</i> , <i>E. coli</i>	With and Without S9	Negative	
In Vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With S9	Positive	
In Vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Without S9	Negative	
In Vivo Chromosomal Aberration	Rat bone marrow	N/A	Negative	
In Vivo Micronucleus	Mouse bone marrow	N/A	Negative	
Unscheduled DNA Synthesis (UDS)	Rat hepatocytes	N/A	Negative	

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Adapted from OECD Guideline 471)

This assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to various concentrations of **flumioxazin**, both with and without a metabolic activation system (S9 mix from rat liver). If the test substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a minimal agar medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the control.

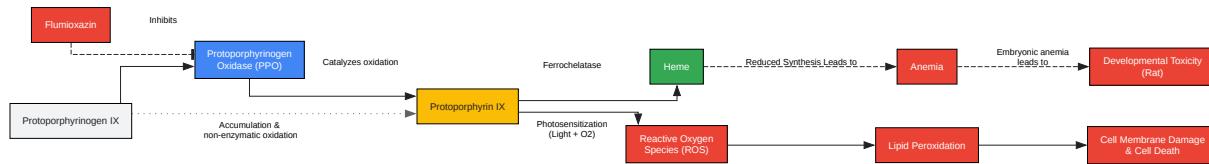
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (Adapted from OECD Guideline 474)

This test is typically performed in mice or rats. Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection. Bone marrow is collected at specific time points after treatment. The bone marrow cells are then prepared on slides and stained to visualize micronuclei in polychromatic erythrocytes. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance has clastogenic or aneugenic potential.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of **flumioxazin** in both plants and mammals is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in mammals. In mammals, PPO is located in the inner mitochondrial membrane and catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.

Inhibition of PPO by **flumioxazin** leads to the accumulation of protoporphyrinogen IX. This substrate then leaks from the mitochondria into the cytoplasm where it can be non-enzymatically oxidized to protoporphyrin IX. The accumulation of protoporphyrin IX, a potent photosensitizer, in the presence of light and oxygen, leads to the formation of reactive oxygen species (ROS). This oxidative stress causes lipid peroxidation and subsequent damage to cellular membranes, leading to cell death. In mammals, this disruption of heme synthesis is thought to be the underlying cause of the observed hematotoxicity (anemia) and, in the case of developmental toxicity in rats, embryonic anemia leading to cardiac defects.

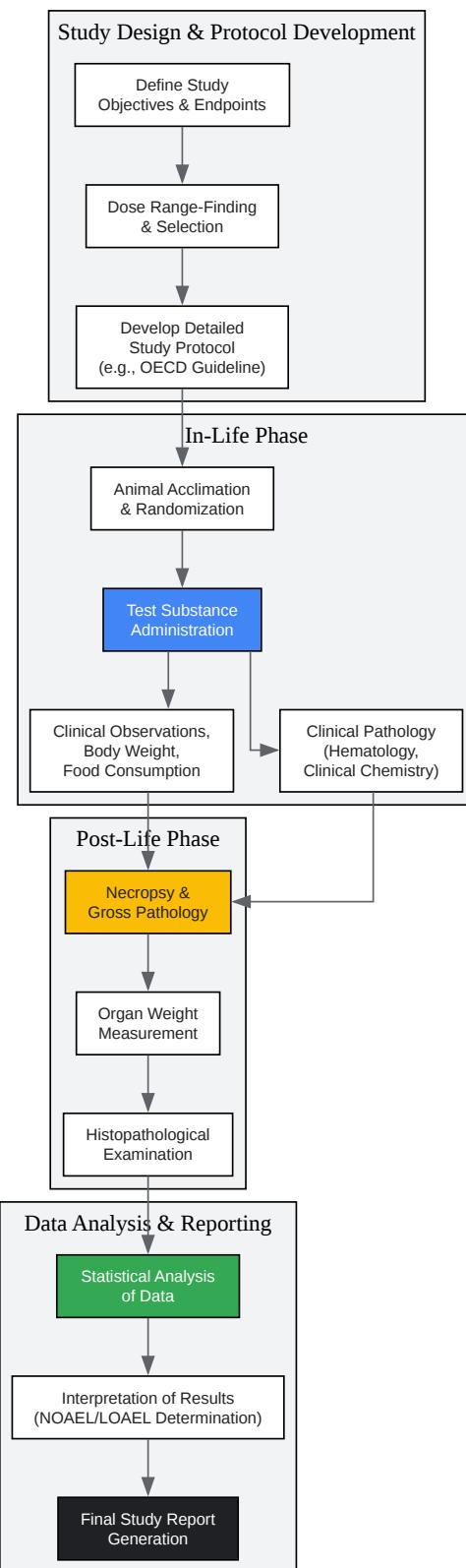


[Click to download full resolution via product page](#)

Caption: Mechanism of **Flumioxazin** Toxicity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vivo toxicity study, from initial planning to final reporting.

[Click to download full resolution via product page](#)

Caption: General Workflow for an In Vivo Toxicity Study.

Conclusion

Flumioxazin demonstrates a low acute toxicity profile in mammals. The primary target organs for toxicity following repeated exposure are the liver and the hematopoietic system.

Flumioxazin is not carcinogenic in rodents and is considered unlikely to be genotoxic *in vivo*. Developmental toxicity, specifically cardiovascular malformations, has been observed in rats but not in rabbits, suggesting a species-specific effect. The underlying mechanism of toxicity is the inhibition of protoporphyrinogen oxidase, leading to oxidative stress and cellular damage. This technical guide provides a consolidated resource for understanding the mammalian toxicology of **flumioxazin**, which can be valuable for risk assessment and future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. criver.com [criver.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- To cite this document: BenchChem. [Toxicological Profile of Flumioxazin in Mammals: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672886#toxicological-profile-of-flumioxazin-in-mammals>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com